FRAX597 is categorized as an ATP-competitive inhibitor and belongs to the class of pyridopyrimidinones. It exhibits high potency against group I PAKs, with IC50 values of 8 nM for PAK1, 13 nM for PAK2, and 19 nM for PAK3 . The compound has been sourced from various research studies that highlight its therapeutic potential in oncology.
The synthesis of FRAX597 was achieved through a traditional structure-activity relationship approach. Initial hits were identified from a library of 12,000 small molecules screened against PAK1. Subsequent optimization involved modifying the chemical structure to enhance potency and selectivity towards group I PAKs. Notably, the introduction of an aryl group at the 6-position of the pyridopyrimidinone core significantly improved its inhibitory properties .
The synthesis process included multiple steps:
The molecular structure of FRAX597 reveals a complex arrangement that includes a pyrido[2,3-d]pyrimidin-7-one core, which mimics the adenine base of ATP. This structural similarity facilitates its competitive inhibition at the ATP binding site of PAKs .
The crystal structure determined at 2 Å resolution shows that FRAX597 forms critical hydrogen bonds with the hinge region of PAK1, contributing to its inhibitory action. The specific orientation allows for effective interaction with key residues within the active site .
FRAX597 undergoes various chemical reactions typical for small organic molecules:
These reactions can be influenced by environmental factors such as pH, temperature, and presence of catalysts or other reagents.
FRAX597 exerts its effects primarily through competitive inhibition of group I p21-activated kinases by binding to their ATP-binding sites. This binding prevents phosphorylation events critical for downstream signaling pathways involved in cell proliferation and survival. In particular, it has shown efficacy in impairing schwannoma development in vivo and reducing pancreatic cancer cell growth when combined with gemcitabine chemotherapy .
FRAX597 is characterized by:
Relevant data indicate that FRAX597 retains its biological activity across a range of concentrations typically used in laboratory settings .
FRAX597 has significant potential applications in scientific research and therapeutic development:
Group I p21-activated kinases (PAK1, PAK2, and PAK3) are serine/threonine kinases that function as critical downstream effectors of the Rho GTPases Rac1 and Cdc42. These kinases integrate signals from multiple membrane receptors to regulate fundamental cellular processes, including cytoskeletal dynamics, cell cycle progression, survival, and gene expression. Upon activation by GTP-bound Rac1/Cdc42, Group I PAKs undergo conformational changes that relieve autoinhibition and enable phosphorylation of diverse substrates. Key oncogenic pathways modulated by Group I PAKs include:
Dysregulation of Group I PAKs occurs frequently in human malignancies via gene amplification (e.g., PAK1 at 11q13-q14), transcriptional overexpression, or upstream activation by mutant RAS. As summarized in Table 1, these alterations correlate with advanced disease and poor prognosis across diverse cancers.
Table 1: Oncogenic Alterations of Group I PAKs in Human Cancers
Cancer Type | PAK Isoform | Alteration Mechanism | Functional Consequence |
---|---|---|---|
Breast cancer | PAK1 | 11q13-q14 amplification | Enhanced proliferation, invasion |
Ovarian cancer | PAK1 | 11q13-q14 amplification | Chemoresistance, metastasis |
Pancreatic cancer | PAK1 | Overexpression | KRAS-driven tumorigenesis |
Neurofibromatosis type 2 | PAK1 | Merlin loss (NF2 mutation) | Schwannoma formation |
Colon cancer | PAK1, PAK2 | Overexpression | Metastatic progression |
Non-small cell lung cancer | PAK1 | Overexpression | Enhanced motility and invasion |
Therapeutic targeting of Group I PAKs is supported by three key observations:
Notably, Group I PAKs are not typically mutated in cancer, minimizing concerns about acquired resistance via kinase-domain mutations—though gatekeeper mutations can emerge under selective pressure.
FRAX597, a pyridopyrimidinone-based small molecule, was developed through high-throughput screening and structure-activity optimization to selectively target Group I PAKs. Its discovery addressed limitations of earlier PAK inhibitors (e.g., IPA3), which suffered from low potency, poor pharmacokinetics, or off-target effects. FRAX597 exhibits:
Crystallographic studies confirmed its binding to the ATP-pocket of PAK1, exploiting a unique interaction with the gatekeeper residue (Val342) [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7